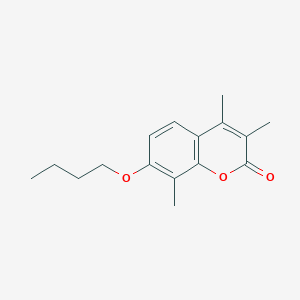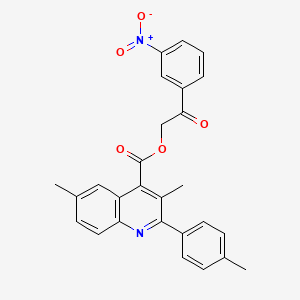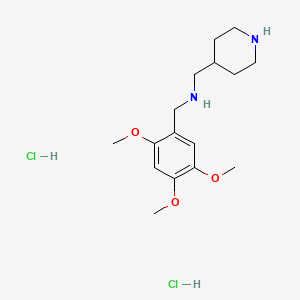![molecular formula C14H15F4NO B4658030 N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4658030.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide
説明
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide, also known as BMS-986177, is a small molecule drug candidate that has been developed by Bristol-Myers Squibb for the treatment of various diseases.
作用機序
TRPV4 is a non-selective cation channel that is expressed in various tissues and cells throughout the body. It is involved in the regulation of calcium homeostasis, osmotic balance, and cellular signaling pathways. N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide binds to the TRPV4 channel and inhibits its activity, thereby reducing the influx of calcium ions into the cells and decreasing the release of pro-inflammatory mediators.
Biochemical and Physiological Effects
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies. It has been found to reduce pain and inflammation in various animal models of chronic pain, neuropathic pain, and osteoarthritis. It has also been shown to improve joint function and reduce cartilage damage in animal models of osteoarthritis.
実験室実験の利点と制限
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide is a highly selective and potent TRPV4 inhibitor that has shown promising results in preclinical studies. However, its efficacy and safety in humans are yet to be determined. Further studies are needed to evaluate its pharmacokinetics, pharmacodynamics, and toxicity in humans.
将来の方向性
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide has the potential to be a novel therapeutic agent for the treatment of various diseases such as chronic pain, neuropathic pain, and osteoarthritis. Future studies should focus on evaluating its efficacy and safety in humans, identifying its optimal dosing regimen, and exploring its potential for combination therapy with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its analgesic and anti-inflammatory effects and to identify potential biomarkers for patient selection and monitoring.
科学的研究の応用
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide has shown promising results in preclinical studies for the treatment of various diseases such as chronic pain, neuropathic pain, and osteoarthritis. It has been found to be a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which plays a crucial role in the regulation of pain, inflammation, and cellular homeostasis.
特性
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4NO/c15-11-7-6-10(14(16,17)18)8-12(11)19-13(20)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKPMDCDYMVTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-difluorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4657949.png)

![N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4657958.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4657965.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4657971.png)
![N-(2-isopropyl-6-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4657978.png)
![4-allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4657989.png)
![1-[(4-bromophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4658001.png)
![5-acetyl-6-methyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile](/img/structure/B4658006.png)
![4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4658010.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4658019.png)

